3CL protease (Mpro) inhibitor M3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de la protéase 3CL (Mpro) M3 est un composé conçu pour inhiber l'activité de la protéase de type 3C (3CLpro), également connue sous le nom de protéase principale (Mpro), qui est une enzyme cruciale dans la réplication des coronavirus. Cette enzyme clive la polyprotéine virale à des sites spécifiques, permettant au virus de se répliquer et de se propager. L'inhibition de cette protéase peut bloquer efficacement le cycle de vie viral, faisant des inhibiteurs de la protéase 3CL comme M3 des candidats prometteurs pour les thérapies antivirales, en particulier contre les coronavirus tels que le SRAS-CoV-2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'inhibiteur de la protéase 3CL (Mpro) M3 implique généralement plusieurs étapes, notamment la formation de liaisons peptidiques et l'incorporation de groupes fonctionnels spécifiques qui améliorent son affinité de liaison à la protéase. Les voies de synthèse courantes peuvent impliquer la synthèse peptidique en phase solide (SPPS) et la synthèse en phase solution, en utilisant des réactifs tels que des agents de couplage (par exemple, HATU, DIC) et des groupes protecteurs (par exemple, Fmoc, Boc) pour assurer des réactions sélectives .

Méthodes de production industrielle : La production industrielle de l'inhibiteur de la protéase 3CL (Mpro) M3 devrait probablement mettre à l'échelle les méthodes de synthèse de laboratoire, en utilisant des réacteurs à grande échelle et des plateformes de synthèse automatisées. Le processus comprendrait des étapes de purification rigoureuses, telles que la chromatographie liquide haute performance (HPLC), pour atteindre la pureté et le rendement souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de la protéase 3CL (Mpro) M3 peut subir diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène ou élimination d'atomes d'hydrogène.

Réduction : Addition d'atomes d'hydrogène ou élimination d'atomes d'oxygène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).

Réduction : Réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Conditions impliquant des nucléophiles ou des électrophiles, selon la réaction spécifique.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendraient des groupes fonctionnels spécifiques présents dans l'inhibiteur et des conditions réactionnelles utilisées. Par exemple, l'oxydation pourrait donner des dérivés hydroxylés, tandis que la réduction pourrait produire des composés plus saturés .

4. Applications de la recherche scientifique

L'inhibiteur de la protéase 3CL (Mpro) M3 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition enzymatique et les interactions protéine-ligand.

Biologie : Aide à comprendre les mécanismes de réplication virale et le rôle des protéases dans les processus cellulaires.

Médecine : Agent thérapeutique potentiel pour le traitement des infections à coronavirus, y compris la COVID-19.

Industrie : Utilisé dans le développement de médicaments antiviraux et d'essais diagnostiques

5. Mécanisme d'action

Le mécanisme d'action de l'inhibiteur de la protéase 3CL (Mpro) M3 implique la liaison au site actif de la protéase 3CL, bloquant ainsi sa capacité à cliver la polyprotéine virale. Cette inhibition empêche la formation de composants viraux essentiels, arrêtant efficacement la réplication virale. L'inhibiteur interagit avec la dyade catalytique cystéine-histidine au site actif, formant un complexe stable qui rend la protéase inactive .

Composés similaires :

Nirmatrelvir : Un autre inhibiteur de la protéase 3CL développé par Pfizer.

GC376 : Un inhibiteur de la protéase 3CL à large spectre actif contre plusieurs coronavirus.

Composé 4 : Identifié comme un inhibiteur puissant avec une activité étendue contre les protéases 3CL de divers coronavirus

Unicité : L'inhibiteur de la protéase 3CL (Mpro) M3 se démarque par son affinité de liaison spécifique et sa stabilité, ce qui peut offrir des avantages en termes d'efficacité et de sécurité. Sa structure chimique unique permet des interactions fortes avec le site actif de la protéase, ce qui pourrait conduire à une inhibition plus efficace par rapport à d'autres composés .

Applications De Recherche Scientifique

3CL protease (Mpro) inhibitor M3 has a wide range of scientific research applications:

Chemistry: Used as a tool to study enzyme inhibition and protein-ligand interactions.

Biology: Helps in understanding viral replication mechanisms and the role of proteases in cellular processes.

Medicine: Potential therapeutic agent for treating coronavirus infections, including COVID-19.

Industry: Utilized in the development of antiviral drugs and diagnostic assays

Propriétés

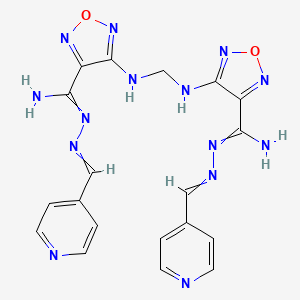

Formule moléculaire |

C19H18N14O2 |

|---|---|

Poids moléculaire |

474.4 g/mol |

Nom IUPAC |

N'-(pyridin-4-ylmethylideneamino)-4-[[[4-[N'-(pyridin-4-ylmethylideneamino)carbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C19H18N14O2/c20-16(28-26-9-12-1-5-22-6-2-12)14-18(32-34-30-14)24-11-25-19-15(31-35-33-19)17(21)29-27-10-13-3-7-23-8-4-13/h1-10H,11H2,(H2,20,28)(H2,21,29)(H,24,32)(H,25,33) |

Clé InChI |

RKERUHFQUMGLTH-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC=C1C=NN=C(C2=NON=C2NCNC3=NON=C3C(=NN=CC4=CC=NC=C4)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)

![(5S)-5-{3-[3-(benzyloxy)-5-chlorophenyl]-2-oxo[2H-[1,3'-bipyridine]]-5-yl}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856591.png)

![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)

![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)

![4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide](/img/structure/B10856630.png)

![2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate](/img/structure/B10856642.png)

![(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856652.png)

![5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856657.png)

![2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)pyridin-2-yl]acetamide](/img/structure/B10856658.png)